N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide
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Description
The compound “N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide” belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions. For example, one process involves reacting a compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .Molecular Structure Analysis
The molecular structure of a similar compound, “N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide”, has been reported. It has an empirical formula of C9H7ClF3NO and a molecular weight of 237.61 .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide”, include a solid form and a molecular weight of 237.61 .Scientific Research Applications
1. Enzyme Inhibition and Antioxidant Potential
The synthesis of Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, a compound closely related to the chemical , has been explored. These compounds showed significant enzyme inhibition potential against AChE and BChE enzymes and demonstrated notable antioxidant potential. Particularly, certain compounds exhibited up to 91% inhibition of the AChE enzyme and 96% scavenging in antioxidant studies (Kausar et al., 2019).
2. Progesterone Receptor Antagonism
N-(4-phenoxyphenyl)benzenesulfonamide derivatives, structurally related to the compound in focus, have been developed as nonsteroidal progesterone receptor antagonists. These compounds play crucial roles in various physiological systems, including the female reproductive system. The benzenesulfonanilide skeleton was found to function as a novel scaffold for PR antagonists (Yamada et al., 2016).
3. Binding to PPARγ Receptors
A study on a similar compound, 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide, revealed its binding to PPARγ receptors in orthosteric and allosteric sites. This binding was confirmed using NMR spectroscopy, indicating the compound's potential in biochemical applications (Hughes et al., 2016).
4. Metabolism in Plants
The metabolism of chlorsulfuron, a compound sharing a similar sulfonamide group, by plants has been studied, highlighting its role in the selectivity of certain herbicides for cereals. This research provides insights into the metabolic pathways and mechanisms of sulfonamide derivatives in agricultural contexts (Sweetser et al., 1982).
5. Anticancer, Anti-Inflammatory, and Antiviral Activities
Celecoxib derivatives, including sulfonamides similar to the target compound, have been synthesized and evaluated for their potential as anti-inflammatory, anticancer, and anti-HCV agents. These studies reveal the diverse therapeutic applications of sulfonamide derivatives (Küçükgüzel et al., 2013).
6. Synthesis of N-substituted Phenyl Benzenesulfonylureas
The synthesis of 4-fluoride and 4-trifluoromethyl benzenesulfonamide derivatives, closely related to the target compound, has been explored, providing insights into the structural characteristics of these compounds (Ta-n, 2015).
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2S/c1-9-2-5-11(6-3-9)22(20,21)19-13-7-4-10(15)8-12(13)14(16,17)18/h2-8,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPZYVWBNICUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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